Salicylaldehyde serves as a vital starting material for the synthesis of numerous complex molecules. These include various heterocyclic compounds like coumarin, which possesses various medicinal properties []. It also plays a role in the creation of Schiff bases (salicylaldimines) and chelating agents [].
Salicylaldehyde's ability to react with specific functional groups makes it useful in analytical assays. For instance, it can be employed in the colorimetric determination of primary amines through a fluorescence method []. Additionally, its derivatives like salicylaldehyde thiosemicarbazone aid in the simultaneous detection of molybdenum and iron [].
Salicylaldehyde is naturally produced by various plants []. Research suggests it might play a role in plant defense mechanisms against herbivores [].
Salicylaldehyde reacts with ketone bodies, a byproduct of incomplete fat metabolism, to form a colored complex. This property allows its use in the diagnosis of ketonuria, a condition associated with uncontrolled diabetes [].
Salicylaldehyde, also known as 2-hydroxybenzaldehyde, is an organic compound with the molecular formula C₇H₆O₂. It is characterized by a colorless oily liquid form and a distinct bitter almond odor at higher concentrations. This compound is an isomer of hydroxybenzaldehyde, alongside 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. Salicylaldehyde serves as a precursor to various important organic compounds, including coumarin and several chelating agents. It can be naturally found in certain plants, such as buckwheat, and in the defensive secretions of specific beetle species like Chrysomela populi
Biological Activity:
Salicylaldehyde exhibits various biological activities. It has shown potential antibacterial properties and has been studied for its effects on certain cancer cell lines. Additionally, its presence in plant defenses indicates a role in ecological interactions. The compound's internal hydrogen bonding contributes to its stability and biological activity, which may enhance its interaction with biological targets .
Research on salicylaldehyde has highlighted its interactions with other chemical species:
Salicylaldehyde shares structural similarities with other hydroxybenzaldehydes but possesses unique properties due to its ortho positioning of functional groups. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Hydroxybenzaldehyde | C₇H₆O₂ | Hydroxy group at meta position |
4-Hydroxybenzaldehyde | C₇H₆O₂ | Hydroxy group at para position |
Vanillin | C₈H₈O₃ | Contains a methoxy group and is widely used as a flavoring agent |
Salicylic Acid | C₇H₆O₃ | Contains an additional carboxylic acid group |
Salicylaldehyde's unique internal hydrogen bonding enhances its stability and reactivity compared to these similar compounds, making it particularly valuable in synthetic applications and biological interactions
Purity
Physical Description
Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline]
Liquid
colourless to straw coloured oily liquid with a pungent, bitter, almond-like odou
Color/Form
Colorless, oily liquid or dark-red oil
Colorless to straw, oily liquid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
197 °C
196.00 to 197.00 °C. @ 760.00 mm Hg
Flash Point
ca.78 °C (172 °F) - closed cup
Heavy Atom Count
Taste
Burning taste
Vapor Density
4.2 (Air = 1)
Density
1.167 g/cu cm at 20 °C/4 °C
1.159-1.170
LogP
1.81
log Kow = 1.81
Odor
Pungent, irritating odor similar to benzenaldehyde, acetophenone, and nitrobenzene, but with phenolic notes
Decomposition
When heated to decomposition it emits acrid smoke and irritating fumes.
Irritant;Health Hazard